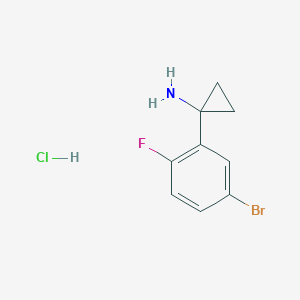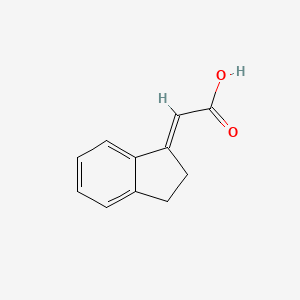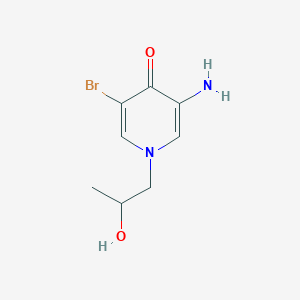![molecular formula C8H13ClN4 B13337664 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine](/img/structure/B13337664.png)
2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many natural products and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylethylenediamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and other nucleophiles.
Oxidation: Oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with N,N-dimethylethylenediamine results in the formation of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine .
Wissenschaftliche Forschungsanwendungen
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antimicrobial activities.
Biological Research: The compound is used in studies related to the binding affinity of pyrimidine derivatives with serotonin receptors, which are important in neurological research.
Industrial Applications: It can be used in the synthesis of other fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound’s pyrimidine ring can interact with serotonin receptor sites, enhancing binding affinity due to the electron-deficient nature of the pyrimidine ring . This interaction is crucial for its potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine.
N1-(2-Chloropyrimidin-4-yl)propane-1,3-diamine: Another pyrimidine derivative with similar structural features.
Uniqueness
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13ClN4 |
|---|---|
Molekulargewicht |
200.67 g/mol |
IUPAC-Name |
N-(2-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)6-5-10-7-3-4-11-8(9)12-7/h3-4H,5-6H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
UCFIYCGRHQHCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=NC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


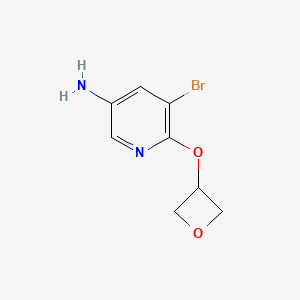
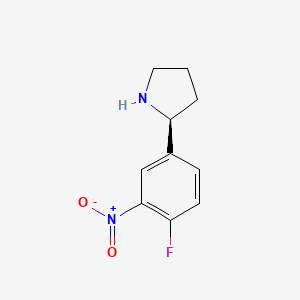
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
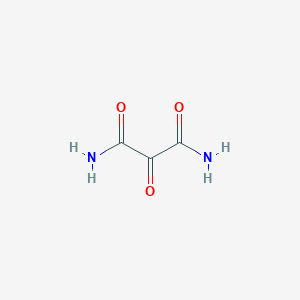
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)
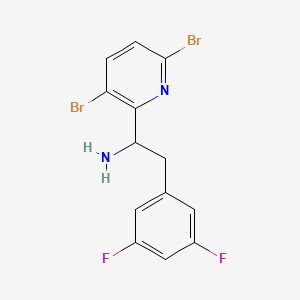

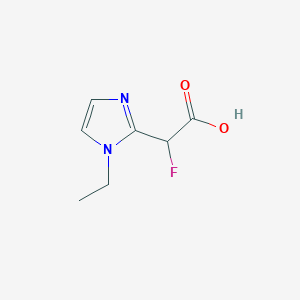
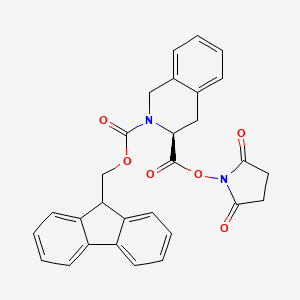
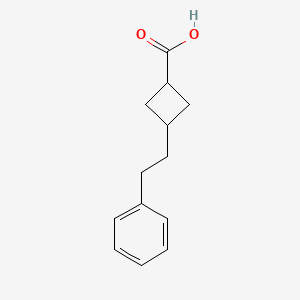
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)
